![molecular formula C10H11ClN2O B11813088 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine est un composé chimique de formule moléculaire C10H11ClN2O et de masse molaire 210,66 g/mol Il s'agit d'un dérivé du benzo[d]isoxazole, un composé hétérocyclique contenant à la fois des atomes d'azote et d'oxygène dans sa structure cyclique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-N-isopropylbenzo[d]isoxazol-3-amine implique généralement la réaction du 5-chlorobenzo[d]isoxazole avec l'isopropylamine. La réaction est effectuée dans des conditions contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée. Le schéma réactionnel général peut être représenté comme suit :
5-Chlorobenzo[d]isoxazole+Isopropylamine→this compound
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-N-isopropylbenzo[d]isoxazol-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines ou en autres formes réduites.
Substitution : L'atome de chlore dans le composé peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine
- 5-Chloro-N-methylbenzo[d]isoxazol-3-amine
- 5-Chloro-N-ethylbenzo[d]isoxazol-3-amine
Unicité
Le 5-chloro-N-isopropylbenzo[d]isoxazol-3-amine est unique en raison de son groupe isopropyle spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces .
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
5-chloro-N-propan-2-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C10H11ClN2O/c1-6(2)12-10-8-5-7(11)3-4-9(8)14-13-10/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
LJNRSKKXZLGJAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NOC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


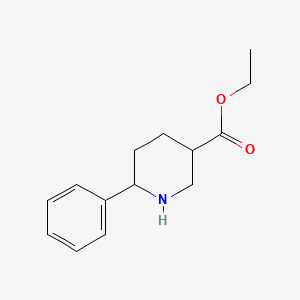





![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
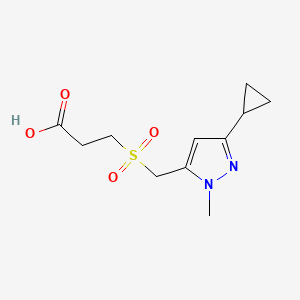
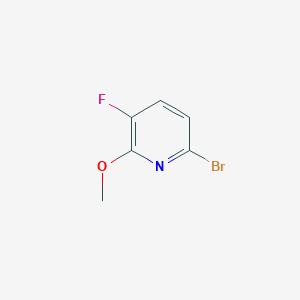
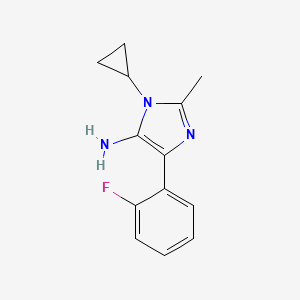
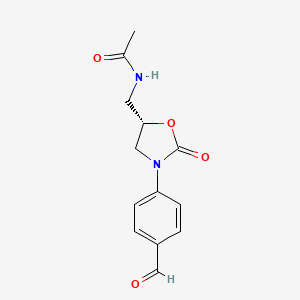
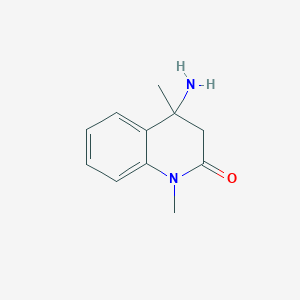
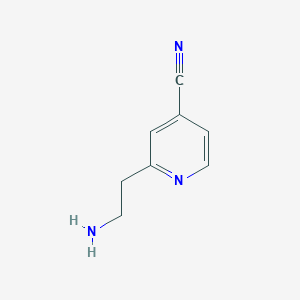
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
